molecular formula C15H20FNO2 B13722695 N-Cbz-2-(3-fluorocyclopentyl)ethanamine

N-Cbz-2-(3-fluorocyclopentyl)ethanamine

Cat. No.: B13722695
M. Wt: 265.32 g/mol
InChI Key: JCABJTFWBZJSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-2-(3-fluorocyclopentyl)ethanamine is a fluorinated ethanamine derivative characterized by a carbobenzyloxy (Cbz) protecting group and a 3-fluorocyclopentyl substituent. This compound is of interest in medicinal chemistry for its structural features, which may confer unique pharmacokinetic or pharmacodynamic properties compared to non-fluorinated or differently substituted analogs.

Properties

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

benzyl N-[2-(3-fluorocyclopentyl)ethyl]carbamate

InChI

InChI=1S/C15H20FNO2/c16-14-7-6-12(10-14)8-9-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,18)

InChI Key

JCABJTFWBZJSRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCNC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-(3-fluorocyclopentyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the N-Cbz protecting group to yield the free amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the free amine .

Scientific Research Applications

N-Cbz-2-(3-fluorocyclopentyl)ethanamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-2-(3-fluorocyclopentyl)ethanamine involves its interaction with specific molecular targets. The N-Cbz group protects the amine functionality, allowing for selective reactions at other sites. The fluorocyclopentyl group can interact with biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
N-Cbz-2-(3-fluorocyclopentyl)ethanamine Cbz, 3-fluorocyclopentyl C₁₅H₁₈FNO₂ Enhanced stability, potential CNS activity N/A (hypothetical)
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine 4-methoxyphenyl, 3-(trifluoromethyl)benzyl C₁₇H₁₈F₃NO Psychoactive properties, methoxy and CF₃ groups influence receptor binding
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine Dual nitro groups, phenoxyethyl chain C₁₇H₁₈N₂O₄ Intermediate for pharmaceuticals, nitro groups increase polarity
2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine Chloroethyl groups, radiolabeled C₅H₁₃Cl₂N Radioligand studies, alkylating agent

Key Observations :

  • Fluorine vs. Chlorine : Fluorine in this compound reduces metabolic degradation compared to chlorinated analogs (e.g., ’s chloroethyl derivatives), which are more reactive and prone to nucleophilic substitution .
  • Cbz Group vs. Trifluoromethyl Benzyl : The Cbz group provides steric protection, unlike the electron-withdrawing trifluoromethyl group in ’s compound, which may enhance binding to hydrophobic pockets in receptors .
  • Cyclopentyl vs.

Physicochemical Properties

Table 2: Calculated Molecular Descriptors (Hypothetical vs. Data)

Descriptor This compound 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) 25B-NBOMe (N-benzyl derivative of 2C-B)
Dipole Moment (D) ~3.5 (estimated) 4.2 5.8
HOMO-LUMO Gap (eV) ~4.0 3.7 3.5
LogP (Lipophilicity) 2.8 2.1 3.4
Electrophilicity Index 1.6 1.9 2.3

Insights :

  • Lipophilicity : The fluorocyclopentyl and Cbz groups in the target compound contribute to a higher LogP than 2C-B (), suggesting better blood-brain barrier penetration .
  • Electron Effects : The HOMO-LUMO gap of the target compound (estimated) is wider than that of 25B-NBOMe, indicating lower reactivity and greater stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.